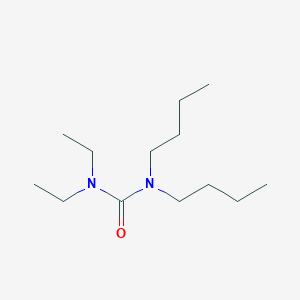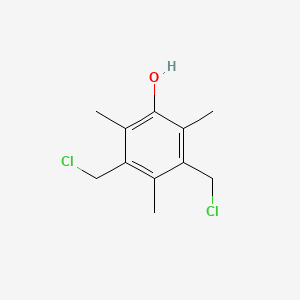
3,5-Bis(chloromethyl)-2,4,6-trimethylphenol
Vue d'ensemble
Description
3,5-Bis(chloromethyl)-2,4,6-trimethylphenol (BCMT) is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. BCMT is an important intermediate in the synthesis of various organic compounds and is used in the production of polymers, resins, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol is not well understood. However, it is believed that this compound acts as a crosslinking agent by forming covalent bonds between polymer chains. This results in the formation of a three-dimensional network that increases the strength and rigidity of the polymer. This compound is also believed to act as a curing agent for epoxy resins by reacting with the epoxy groups to form a crosslinked polymer.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that this compound is toxic and can cause skin and eye irritation. It is also a suspected carcinogen and mutagen. Therefore, it is important to handle this compound with care and to use appropriate protective equipment when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Bis(chloromethyl)-2,4,6-trimethylphenol has several advantages for use in lab experiments. It is a readily available and inexpensive reagent that is easy to handle and store. This compound is also a versatile reagent that can be used in the synthesis of a wide range of organic compounds. However, this compound has several limitations. It is toxic and can be hazardous to handle. In addition, the synthesis of this compound requires the use of hazardous reagents such as formaldehyde and hydrochloric acid.
Orientations Futures
There are several future directions for research on 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol. One area of research is the development of safer and more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound and its effects on biological systems. In addition, there is a need for further research on the environmental impact of this compound and its potential toxicity to humans and animals. Overall, the future directions for research on this compound are focused on improving its safety and efficacy for use in scientific research.
Applications De Recherche Scientifique
3,5-Bis(chloromethyl)-2,4,6-trimethylphenol is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the production of polymers, resins, and pharmaceuticals. This compound is also used as a crosslinking agent in the preparation of ion exchange resins and as a curing agent for epoxy resins. In addition, this compound is used in the synthesis of various dyes, pigments, and agrochemicals.
Propriétés
IUPAC Name |
3,5-bis(chloromethyl)-2,4,6-trimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O/c1-6-9(4-12)7(2)11(14)8(3)10(6)5-13/h14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJPBYTWRPNDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CCl)C)O)C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369329 | |
| Record name | 3,5-bis(chloromethyl)-2,4,6-trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33919-18-5 | |
| Record name | 3,5-bis(chloromethyl)-2,4,6-trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2h-benzo[e][1,3]oxazine-2,4(3h)-dione](/img/structure/B3342729.png)

![4'-(Aminomethyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B3342744.png)
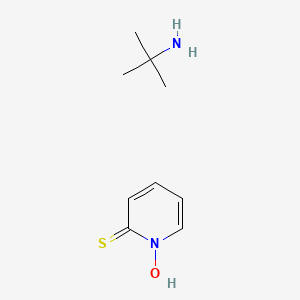
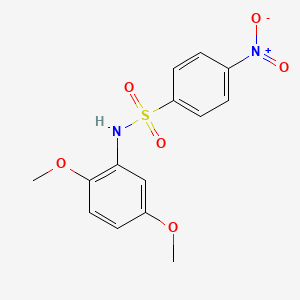
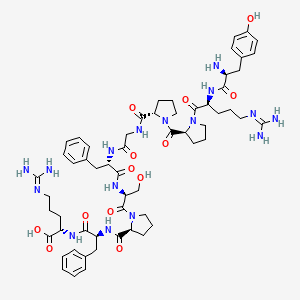
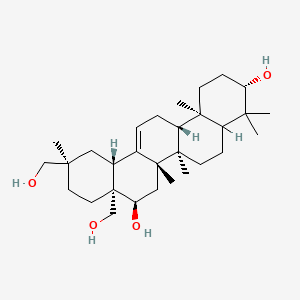


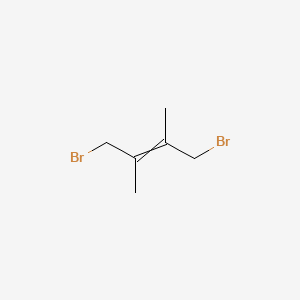

![3-Methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B3342820.png)

